2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide
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Overview
Description
2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3311~3,7~]dec-2-yl]benzamide is a complex organic compound characterized by its unique tricyclic structure and the presence of a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide typically involves multiple steps. The process begins with the preparation of the tricyclic core, followed by the introduction of the fluorine atom and the benzamide group. Common reagents used in these steps include fluorinating agents, amides, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the benzamide group would produce an amine.
Scientific Research Applications
2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving fluorinated compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide exerts its effects involves interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the tricyclic structure provides stability and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-1-yl]benzamide
- 2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-3-yl]benzamide
Uniqueness
2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide is unique due to its specific tricyclic structure and the position of the fluorine atom. This configuration can result in distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C17H20FNO2 |
---|---|
Molecular Weight |
289.34 g/mol |
IUPAC Name |
2-fluoro-N-[(1R,3S)-5-hydroxy-2-adamantyl]benzamide |
InChI |
InChI=1S/C17H20FNO2/c18-14-4-2-1-3-13(14)16(20)19-15-11-5-10-6-12(15)9-17(21,7-10)8-11/h1-4,10-12,15,21H,5-9H2,(H,19,20)/t10?,11-,12+,15?,17? |
InChI Key |
XVWPHCBBSIAQMV-BLFXYREHSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2NC(=O)C4=CC=CC=C4F)CC1C3)O |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC(=O)C4=CC=CC=C4F)O |
Origin of Product |
United States |
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